molecular formula C11H14O3 B153417 tert-Butyl 4-hydroxybenzoate CAS No. 25804-49-3

tert-Butyl 4-hydroxybenzoate

Cat. No. B153417
CAS RN: 25804-49-3
M. Wt: 194.23 g/mol
InChI Key: WHWMOMRHHQLBQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of tert-butyl-hydroxylated compounds has been explored through various methods. A short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% from 2-tert-butyl-p-cresol . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid was achieved in 63.7% overall yield by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation with Jones reagent . Another approach involved the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry .

Molecular Structure Analysis
The molecular structure of tert-butyl aroylperbenzoates has been elucidated through single-crystal structures, showing that the perester and benzophenone carbonyl groups are almost coplanar . The crystal structures of triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates have also been determined, revealing a distorted tetrahedral geometry around the tin atom .

Chemical Reactions Analysis
The electrochemical oxidation of 4-tert-butylcatechol in the presence of 4-hydroxycoumarin has been studied, leading to the synthesis of new coumestan derivatives . Laser flash photolysis (LFP) of tert-butyl aroylperbenzoates has been used to study the kinetics of singlet and triplet states and the aroylphenyl radicals, providing insights into the reactivity and lifetimes of these species .

Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-hydroxybenzoate derivatives have been characterized through various techniques. The electrochemical study of related compounds has provided information on their redox behavior . The photophysical properties of tert-butyl aroylperbenzoates have been investigated using LFP, revealing the lifetimes of excited states and radicals . The synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines by N-O bond formation has been reported, showcasing the functional group tolerance of this method .

Scientific Research Applications

Chemical Synthesis

tert-Butyl 4-hydroxybenzoate is a compound of interest in chemical synthesis. Research by Kindra and Evans (2014) describes a process for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid under mild conditions, using bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014). Additionally, Lai Yi (2003) detailed a method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol (Lai Yi, 2003).

Metabolism Studies

A study on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans identified major metabolites including 3,5-di-tert-butyl-4-hydroxybenzoic acid (Daniel, Gage, & Jones, 1968) (Daniel et al., 1968). This research contributes to understanding the biological processing of tert-Butyl 4-hydroxybenzoate derivatives.

Skin Absorption and Metabolism

Research on the hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, by skin microsomes and cytosol from humans and minipigs, shows how these compounds are absorbed and metabolized in the skin. This study by Jewell et al. (2007) suggests the involvement of dermal carboxylesterases in paraben hydrolysis (Jewell et al., 2007).

Antioxidant Activity

Shakir, Ariffin, and Abdulla (2014) synthesized new compounds containing 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and evaluated their antioxidant activities, highlighting the potential of tert-Butyl 4-hydroxybenzoate derivatives in this field (Shakir, Ariffin, & Abdulla, 2014).

Exposure and Biomonitoring

Wang and Kannan (2019) studied the exposure of humans to synthetic phenolic antioxidants, including tert-Butyl 4-hydroxybenzoate, by analyzing their presence in urine samples. This research is crucial for understanding human exposure to these compounds (Wang & Kannan, 2019).

Synthesis and Characterization

Research also includes the synthesis and characterization of specific compounds derived from tert-Butyl 4-hydroxybenzoate. For instance, Ding, Liu, Tian, and Quan (2012) synthesized and characterized triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates and evaluated their in vitro cytotoxicity (Ding et al., 2012).

Alternative Uses in Chemical Reactions

tert-Butyl perbenzoate, a derivative of tert-Butyl 4-hydroxybenzoate, was identified as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, as described by Liu and Hii (2011) (Liu & Hii, 2011).

Safety And Hazards

Tert-Butyl 4-hydroxybenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for tert-Butyl 4-hydroxybenzoate were not found in the search results, its role as a tyrosine kinase inhibitor suggests potential applications in biomedical research and therapeutic development .

properties

IUPAC Name

tert-butyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMOMRHHQLBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044895
Record name tert-Butyl 4-hydroxybenzoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxybenzoate

CAS RN

25804-49-3
Record name 1,1-Dimethylethyl 4-hydroxybenzoate
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Record name tert-Butyl 4-hydroxybenzoate
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Record name tert-Butyl 4-hydroxybenzoate
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Record name tert-butyl 4-hydroxybenzoate
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Record name TERT-BUTYL 4-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzoic acid (2.00 g, 14.5 mmol) in 1,4-dioxane (10.0 mL) saturated with isobutylene at -78° C. in a metal bomb was added concentrated sulfuric acid (0.150 mL). The bomb was sealed and warmed to room temperature. After 72 hours at room temperature, the reaction mixture was cooled to -78° C., poured into saturated sodium bicarbonate (30.0 mL) and extracted with diethyl ether (2×50.0 mL). The combined organic phases were concentrated and the residue chromatographed on silica gel (eluted with 5% methanol in methylene chloride to give 290 mg (Y: 10%) of the title product; 1H-NMR (CDCl3): δ7.89 (d, J=8.8 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 1.57 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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0.15 mL
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10 mL
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Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Excess isobutylene gas was condensed at -78° C. in a high-pressure tube containing 13.8 g (0.1 mol) of 4-hydroxybenzoic acid dissolved in 50 ml of dioxane and 1 ml of conc. H2SO4 was then added to the mixture. The tube was then sealed and the reaction mixture warmed to room temperature and stirred for 2 h. The mixture was then cooled to -78° C. and the tube was opened and its contents poured slowly into an excess of saturated NaHCO3 solution. Any excess isobutylene was removed by means of a nitrogen stream and the mixture was extracted with ether. The ether solution was extracted with 1N NaOH solution and the ether layer was discarded. The aqueous extract was acidified with dilute H2SO4 and then extracted with ether. The ether extract was washed with NaHCO3 solution and then dried (Na2SO4). The solution was filtered and the solvent removed in-vacuo. The residue was purified by flash chromatography (silica; 40% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
13.8 g
Type
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1 mL
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0 (± 1) mol
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50 mL
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Synthesis routes and methods III

Procedure details

4-Hydroxy-benzoic acid (3 g, 21.7 mmol) was stirred in toluene (35 ml, dried over mol. sieves). The solution was heated to 80° C. under N2, and N,N′-dimethylformamide di-tert-butyl acetal (10.42 mL, 43.4 mmol) was added over ca. 5 min. The mixture was stirred at 80° C. for 1 h 10 min., and cooled to rt. The solution was washed with water, twice with sat. NaHCO3 and sat. NaCl (15 mL each), dried over MgSO4, and concentrated to yield a yellow oil (2.77 g). The product was purified by flash chromatography (380 g silica, eluant: 4:6 AcOEt/heptane (2 L) and 1:1 AcOEt/heptane 700 mL) to yield white crystals (2.07 g, 49% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-dimethylformamide di-tert-butyl acetal
Quantity
10.42 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

0.36 g of 10% palladium on activated carbon were added to a solution of 1.2 g (4.3 mmol) of 4-benzyloxy-benzoic acid tert-butyl ester in 45 mL of ethanol and this mixture was hydrogenated at 20 psi for 3 hours. After filtering over celite and removing the solvent under reduced pressure 0.79 g (95% yield) of 4-hydroxy-benzoic acid tert-butyl ester were obtained.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
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45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
K Yamanaka, M Jikei… - High Performance …, 1999 - journals.sagepub.com
… These results indicated that the obtained poly(3-tert-butyl-4-hydroxybenzoate) did not have sufficient molecular weight. Next, direct solution polycondensation under relatively mild …
Number of citations: 1 journals.sagepub.com
W Ding, Z Liu, L Tian, X Quan - Synthesis and Reactivity in …, 2012 - Taylor & Francis
… The monodentate mode of coordination of 3,5-di-tert-butyl-4-hydroxybenzoate is reflected in the disparate two C–O bond lengths of carboxylate (C(19)–O(1) 1.310(6) Å and C(19)–O(2) …
Number of citations: 12 www.tandfonline.com
JC Dacre - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
The compound known commercially as butylated hydroxytoluene (3: 5-di-tert.-butyl-4-hydroxytoluene) is an antioxidant developed initially for use with petrol, petroleum products and …
Number of citations: 76 www.ncbi.nlm.nih.gov
SA Nikolaevskii, MA Kiskin, AA Starikova… - Russian Chemical …, 2016 - Springer
Two novel binuclear nickel(II) complexes [Ni 2 (O 2 CR) 4 (2,3-lut) 2 ] (O 2 CR is anion of 3,5-di(tert-butyl)benzoic acid (bzo, 1) and 4-hydroxy-3,5-di(tert-butyl)benzoic acid (hbzo, 2); 2,3-…
Number of citations: 27 link.springer.com
NS Allen, M Edge, A Rahman, W Chen, M Shah… - … degradation and stability, 1994 - Elsevier
Two novel naphthyl ester derivatives have been synthesised and characterised based on a 2-hydroxybenzophenone and a 3,5-di-tert-butylphenol. Thermal and photochemical ageing …
Number of citations: 4 www.sciencedirect.com
DR Stevenson, JE Mulvaney - … of Polymer Science Part A‐1 …, 1972 - Wiley Online Library
… was removed under vacuum and the remaining material was recrystallized from benzene and hexane to give 1.4 g (87%) of m-phenylene bis(3,5-ditert-butyl-4-hydroxybenzoate), mp …
Number of citations: 10 onlinelibrary.wiley.com
DR Stevenson - 1972 - repository.arizona.edu
… Phenyl 395-di~tert-butyl-4-hydroxybenzoate (0.5 g, 0.0015 mol) and cadmium acetate dihydrate (0.005 g, 2x10 ^ … Methyl 3,5di-tert-butyl-4-hydroxybenzoate was recovered in 92% yield. …
Number of citations: 5 repository.arizona.edu
T Yang, J You, C Yin, J Zhang, Y Wang, J Zhang - Cellulose, 2023 - Springer
… 3,5-di-tert-butyl-4-hydroxybenzoate (CBH) and water-responsive carboxymethyl cellulose (CMC). Via changing the degree of substitution of 3,5-di-tert-butyl-4-hydroxybenzoate, the …
Number of citations: 0 link.springer.com
T Yang, J You, C Yin, J Zhang, Y Wang, J Zhang - 2022 - researchsquare.com
… -di-tert-butyl-4-hydroxybenzoate (CBH) and waterresponsive carboxymethyl cellulose (CMC). Via changing the degree of substitution of 3,5-di-tert-butyl-4hydroxybenzoate, the solubility…
Number of citations: 2 www.researchsquare.com
NS Allen, A Parkinson, FF Loffleman… - … Chemistry and Physics, 1983 - Wiley Online Library
The photostabilising action of a new aliphatic p‐hydroxybenzoate light stabiliser has been examined in polypropylene film together with the aid of 3,5‐di‐tert‐butyl‐4‐hydroxybenzoic …
Number of citations: 16 onlinelibrary.wiley.com

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